molecular formula C17H20N6 B12244112 2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B12244112
M. Wt: 308.4 g/mol
InChI Key: LGGXKQCUAXPVQL-UHFFFAOYSA-N
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Description

2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the triazole ring, followed by the formation of the piperidine ring, and finally the naphthyridine ring. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran (THF), and catalysts like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems and advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), as well as catalysts like copper(I) bromide (CuBr) and palladium on carbon (Pd/C). Reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and naphthyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-Triazol-2-yl)benzoic acid: A compound with similar triazole functionality but different structural features.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with distinct biological activities.

    1-(5-Methyl)-1H-1,2,3-triazol-4-yl)ethan-1-one:

Uniqueness

2-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C17H20N6/c1-2-15-3-4-16(21-17(15)18-7-1)14-5-10-22(11-6-14)12-13-23-19-8-9-20-23/h1-4,7-9,14H,5-6,10-13H2

InChI Key

LGGXKQCUAXPVQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CCN4N=CC=N4

Origin of Product

United States

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